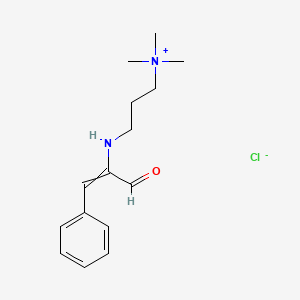
ITWNRVUOYUXMDT-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITWNRVUOYUXMDT-UHFFFAOYSA-M involves the reaction of trimethylamine with 3-oxo-1-phenylprop-1-en-2-ylamine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions . The process is optimized for high yield and purity, ensuring that the compound meets industry standards for various applications .
Chemical Reactions Analysis
Types of Reactions
ITWNRVUOYUXMDT-UHFFFAOYSA-M undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium oxide, while reduction may yield N,N,N-Trimethyl-3-[(3-hydroxy-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride .
Scientific Research Applications
ITWNRVUOYUXMDT-UHFFFAOYSA-M has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biochemical assays and as a marker in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of ITWNRVUOYUXMDT-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ITWNRVUOYUXMDT-UHFFFAOYSA-M include:
- N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium bromide
- N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium iodide
Uniqueness
What sets this compound apart from similar compounds is its specific chloride ion, which can influence its solubility, reactivity, and overall chemical behavior . This unique property makes it particularly useful in certain industrial and research applications .
Properties
CAS No. |
177190-98-6 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.812 |
IUPAC Name |
trimethyl-[3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N2O.ClH/c1-17(2,3)11-7-10-16-15(13-18)12-14-8-5-4-6-9-14;/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ITWNRVUOYUXMDT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCNC(=CC1=CC=CC=C1)C=O.[Cl-] |
Synonyms |
1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


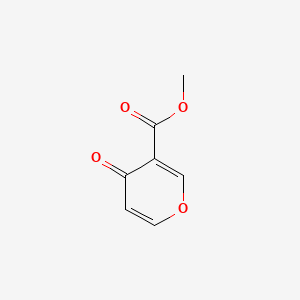
![L-Valine, N-[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-(methylamino)-2-oxoethyl]-, methy](/img/new.no-structure.jpg)
![methyl (2R)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate](/img/structure/B573513.png)
![3H-[1,3]Thiazolo[3,4-c]pyrimidine](/img/structure/B573515.png)
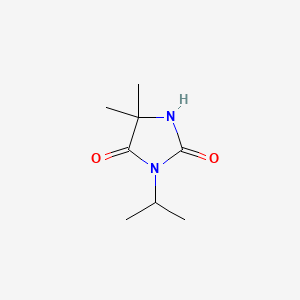
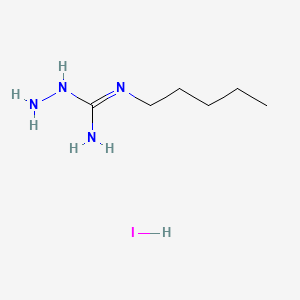
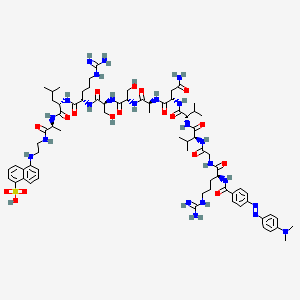
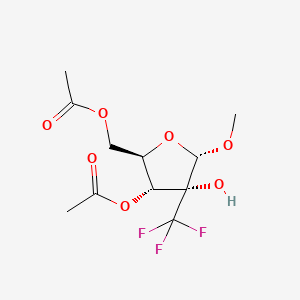
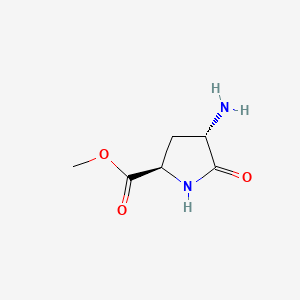
![6-Benzo[b]furanethanol](/img/structure/B573531.png)
